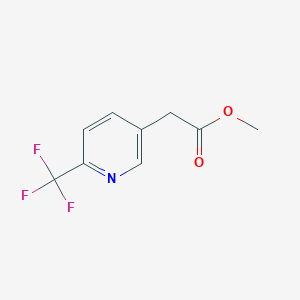

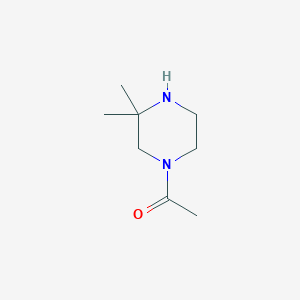

![molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7](/img/structure/B1429360.png)

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Overview

Description

“4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives have been found to have a wide range of pharmacological applications .

Synthesis Analysis

Imidazole synthesis often starts from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The exact structure of “this compound” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine . The exact reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Imidazole compounds in general have been found to be stable and biologically active .Scientific Research Applications

Antioxidant and Antimicrobial Activities

Benzo[d]imidazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. A study highlighted the synthesis of various benzo[d]imidazole compounds, demonstrating significant antioxidant properties and activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012). These findings suggest potential applications in developing new antimicrobial agents and antioxidants.

Chemical Synthesis and Reactions

Research on benzo[d]imidazole derivatives also includes the exploration of novel chemical reactions and synthetic pathways. For instance, reactions involving 4-aminofurazan-3-carboxylic acid iminoester with N,O-nucleophiles have led to the synthesis of new compounds featuring the benzo[d]imidazole moiety (Sergievskii et al., 2002). Such studies contribute to the broader understanding of benzo[d]imidazole chemistry and its potential for creating novel materials or therapeutic agents.

Luminescent Materials

Benzo[d]imidazole derivatives have been investigated for their potential in creating luminescent materials. A study on lanthanide-cadmium heterometal-organic frameworks incorporating benzo[d]imidazole units showed these compounds exhibit characteristic luminescence of Ln3+ ions, suggesting applications in luminescent sensors and materials science (Ding et al., 2017).

Corrosion Inhibition

Research has also explored the application of benzo[d]imidazole derivatives as corrosion inhibitors. A study assessing the effectiveness of these compounds in protecting mild steel in sulfuric acid environments demonstrated that they significantly reduce corrosion, indicating their utility in industrial applications (Ammal et al., 2018).

Mechanism of Action

Benzimidazoles

are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . They have been extensively explored for their pharmacological properties and are used in a wide range of therapeutic applications .

Target of action

Benzimidazoles have been found to interact with various enzymes involved in a wide range of therapeutic uses . The specific targets would depend on the particular benzimidazole derivative and its functional groups.

Mode of action

The mode of action of benzimidazoles can vary widely depending on their specific structure and the target they interact with. Some benzimidazoles inhibit enzymes, while others may interact with cell structures or DNA .

Biochemical pathways

Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs disrupt microtubule formation, affecting cell division and glucose uptake .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles can vary depending on their specific structure. Some benzimidazoles have good oral bioavailability and can be widely distributed in the body .

Result of action

The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. They can lead to cell death in parasites, inhibit the growth of bacteria, or block the action of enzymes .

Action environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .

Future Directions

Properties

IUPAC Name |

2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVXSXAHKPXTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

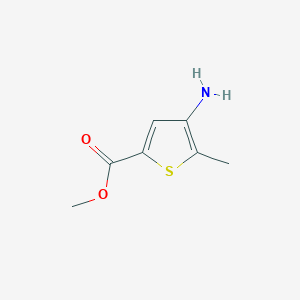

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

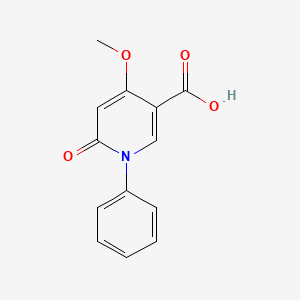

![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)

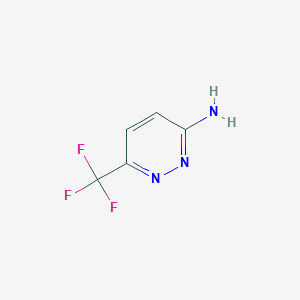

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1429295.png)

![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)